molecular formula C11H14O3 B8388345 2-(4-Methoxyphenoxy)-2-methylpropanal

2-(4-Methoxyphenoxy)-2-methylpropanal

Cat. No.: B8388345
M. Wt: 194.23 g/mol
InChI Key: RDMWPFDMKLKMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure: 2-(4-Methoxyphenoxy)-2-methylpropanal is an aldehyde derivative featuring a central carbon atom substituted with a methyl group, an aldehyde (-CHO) group, and a 4-methoxyphenoxy group (O-C₆H₄-OCH₃).

Molecular Formula: C₁₁H₁₄O₃
Molecular Weight: 194.23 g/mol
Functional Groups:

  • Aldehyde (-CHO)
  • Methoxyphenoxy (O-C₆H₄-OCH₃)
  • Methyl (-CH₃)

Its aldehyde group suggests utility in organic synthesis or as a precursor for heterocyclic compounds.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-2-methylpropanal

InChI

InChI=1S/C11H14O3/c1-11(2,8-12)14-10-6-4-9(13-3)5-7-10/h4-8H,1-3H3

InChI Key

RDMWPFDMKLKMJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Applications/Notes References
2-(4-Methoxyphenoxy)-2-methylpropanal C₁₁H₁₄O₃ 194.23 Aldehyde, methoxyphenoxy, methyl 4-Methoxy-O-linked phenyl Research/Pharmaceutical precursor N/A
3-(4-Methoxyphenyl)-2-methylpropanal C₁₁H₁₄O₂ 178.23 Aldehyde, methoxyphenyl, methyl 4-Methoxy directly on phenyl Higher lipophilicity vs. phenoxy
3-(4-tert-Butylphenyl)-2-methylpropanal C₁₄H₂₀O 204.31 Aldehyde, tert-butylphenyl, methyl 4-tert-Butylphenyl Fragrance ingredient (e.g., Lilial®)
2-(4-Acetamidophenoxy)-2-methylpropanoic acid C₁₂H₁₅NO₅ 265.25 Carboxylic acid, acetamidophenoxy, methyl 4-Acetamido-O-linked phenyl Potential pharmaceutical use
2-Methyl-2-(4-phenylphenoxy)propanoic acid C₁₆H₁₆O₃ 256.29 Carboxylic acid, biphenylether, methyl 4-Phenylphenoxy Increased rigidity for drug design
2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime C₁₁H₁₄ClNOS 259.75 Aldehyde (oxime), sulfanyl, methyl 4-Chlorophenylsulfanyl Reactive intermediate in synthesis

Structural and Functional Differences

Substituent Effects on Lipophilicity: The methoxyphenoxy group in the target compound enhances polarity compared to the tert-butylphenyl group in Butylphenyl methylpropional , which increases hydrophobicity. Replacing the phenoxy oxygen with a direct methoxyphenyl linkage (as in 3-(4-Methoxyphenyl)-2-methylpropanal ) reduces hydrogen-bonding capacity, altering solubility.

Functional Group Reactivity :

  • The aldehyde group in the target compound is highly reactive, enabling condensation or oxidation reactions. In contrast, carboxylic acid derivatives (e.g., and ) exhibit acidity (pKa ~4-5), making them suitable for salt formation or esterification .
  • The O-methyloxime group in stabilizes the aldehyde via Schiff base formation, modifying its electrophilicity.

The acetamido group in enhances hydrogen-bonding capacity, improving target specificity in pharmaceuticals.

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